Gartisertib

Description

Properties

IUPAC Name |

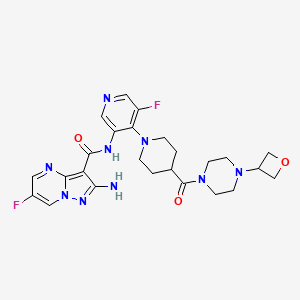

2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYHKBLKSXWOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613191-99-3 | |

| Record name | Gartisertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613191993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARTISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM98IUD1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gartisertib's Mechanism of Action in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gartisertib (formerly VX-803, M4344) is a potent and selective, orally active, ATP-competitive inhibitor of the Ataxia-telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress and certain types of DNA damage. By inhibiting ATR, this compound disrupts the downstream signaling cascade, most notably the phosphorylation of Checkpoint Kinase 1 (CHK1), leading to the abrogation of cell cycle checkpoints and the hindrance of DNA repair mechanisms. This targeted action enhances the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation, particularly in tumors with existing DDR deficiencies. This guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: ATR Inhibition

This compound functions as a highly selective inhibitor of ATR kinase, with a high binding affinity as demonstrated by a Ki of less than 150 pM.[1] Its primary mode of action is to compete with ATP for the kinase domain of ATR, thereby preventing the phosphorylation of its downstream substrates. A key substrate of ATR is CHK1, and this compound has been shown to potently inhibit ATR-driven phosphorylation of CHK1 with an IC50 of 8 nM.[1]

The ATR signaling cascade is a crucial component of the DDR, activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage, including stalled replication forks and DNA double-strand breaks (DSBs).[2][3] Upon activation, ATR phosphorylates a multitude of substrates, including CHK1, which in turn orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[2][3] By inhibiting ATR, this compound effectively dismantles this protective response, leading to:

-

Abrogation of Cell Cycle Checkpoints: Cancer cells are forced to proceed through the cell cycle with damaged DNA, leading to mitotic catastrophe and apoptosis.

-

Impaired DNA Repair: The recruitment and activation of DNA repair proteins are hindered, leading to the accumulation of lethal DNA lesions.

-

Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., ATM mutations), the inhibition of ATR can create a synthetic lethal scenario, where the combined loss of both pathways is incompatible with cell survival.

Quantitative Preclinical Data

This compound has demonstrated significant potency and efficacy in various preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (ATR) | <150 pM | Biochemical Assay | [1] |

| IC50 (pCHK1) | 8 nM | Cellular Assay | [1] |

| IC50 (Cell Viability) | <1 µM | 12 Glioblastoma cell lines | [4] |

| Median IC50 (Glioblastoma) | 0.56 µM | 12 Glioblastoma cell lines | [4] |

| IC50 (Human Astrocytes) | 7.22 µM | Human Astrocytes | [4] |

Table 2: Synergy of this compound with Standard of Care in Glioblastoma

| Combination Therapy | Synergy Score (ZIP model) | Cell Lines | Reference |

| This compound + Temozolomide (TMZ) | Significantly higher than TMZ+RT | 12 Glioblastoma cell lines | [2][5] |

| This compound + Radiation Therapy (RT) | Significantly higher than TMZ+RT | 12 Glioblastoma cell lines | [2][5] |

| This compound + TMZ + RT | Significantly higher than TMZ+RT | 12 Glioblastoma cell lines | [2][5] |

Clinical Trial Data

A Phase I clinical trial (NCT02278250) evaluated the safety and tolerability of this compound as a single agent and in combination with carboplatin in patients with advanced solid tumors.[3][6]

Table 3: Key Findings from the Phase I Trial of this compound

| Parameter | Finding | Cohort | Reference |

| Recommended Phase II Dose (RP2D) | 250 mg QD | Monotherapy | [3][6] |

| Safety and Tolerability | Generally well-tolerated at lower doses | All cohorts | [3][6] |

| Dose-Limiting Toxicity | Unexpected increased blood bilirubin | All cohorts | [3][6] |

| Reason for Discontinuation | Liver toxicity preventing further dose escalation | Not Applicable | [3][6] |

| Efficacy | 1 Prolonged partial response, 3 stable disease >6 months | Combination (B1) and Monotherapy | [3] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and how this compound intervenes.

Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and subsequent cell cycle arrest and DNA repair.

Experimental Workflow for Assessing this compound's Efficacy

This diagram outlines a typical experimental workflow to evaluate the effects of this compound on cancer cells.

Caption: A standard workflow to test this compound's impact on cancer cells.

Detailed Experimental Protocols

Western Blot for CHK1 Phosphorylation

This protocol is a general guideline for assessing the inhibition of ATR activity by measuring the phosphorylation of its downstream target, CHK1.

1. Cell Lysis:

-

Culture cells to 70-80% confluency in 60-mm dishes.

-

Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours). Include a positive control (e.g., a DNA damaging agent like hydroxyurea) and a vehicle control.

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated CHK1 (e.g., p-CHK1 Ser345) and total CHK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Incucyte® S3 Live-Cell Analysis for Cell Viability

This method allows for real-time, automated monitoring of cell viability and cytotoxicity.

1. Cell Seeding:

-

Seed cells into a 96-well flat-bottom plate at a density that allows for exponential growth over the course of the experiment (e.g., 5,000 - 25,000 cells per well).

-

Allow cells to adhere and resume proliferation for 24 hours in a cell culture incubator.

2. Treatment and Reagent Addition:

-

Prepare this compound and any combination agents at the desired concentrations.

-

Add the Incucyte® Cytotox Green or Red Reagent (for dead cells) and, optionally, a nuclear labeling reagent (e.g., Incucyte® NucLight Red Reagent for live cells) to the treatment media.

-

Remove the old media from the cells and add the treatment media containing the Incucyte® reagents.

3. Image Acquisition:

-

Place the 96-well plate into the Incucyte® S3 Live-Cell Analysis System housed within a standard cell culture incubator.

-

Schedule image acquisition every 2-3 hours for the duration of the experiment (e.g., 72 hours). Use both phase-contrast and fluorescence channels.

4. Data Analysis:

-

The Incucyte® software will automatically analyze the images to quantify the number of green/red fluorescent (dead) cells and the total cell confluence (from phase-contrast images) over time.

-

Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the log of the this compound concentration.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

1. Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number should be optimized for each cell line to yield countable colonies.

2. Treatment:

-

Allow the cells to adhere overnight.

-

Treat the cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

3. Colony Growth:

-

Incubate the plates for 1-3 weeks, allowing the surviving cells to form colonies of at least 50 cells.

-

Monitor the plates regularly and change the medium as needed.

4. Staining and Counting:

-

Once the colonies are of a sufficient size, remove the medium and gently wash the wells with PBS.

-

Fix the colonies with a solution of 6% glutaraldehyde or 4% paraformaldehyde for 20 minutes at room temperature.

-

Stain the fixed colonies with 0.5% crystal violet solution for 5-10 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each well. The surviving fraction can be calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.

Conclusion

This compound is a potent ATR inhibitor that disrupts the DNA damage response, leading to increased cytotoxicity, particularly when combined with DNA-damaging agents. Its mechanism of action is well-defined, involving the inhibition of CHK1 phosphorylation and the subsequent abrogation of cell cycle checkpoints. While preclinical data demonstrated promising anti-tumor activity, its clinical development was halted due to unexpected liver toxicity. Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential of ATR inhibition and continues to inform the development of next-generation DDR inhibitors for cancer therapy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATR inhibition using this compound enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. A phase I study of ATR inhibitor this compound (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Gartisertib (VX-803): A Technical Guide to ATR Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gartisertib (VX-803), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document details the core mechanism of the ATR signaling pathway, the inhibitory action of this compound, quantitative data from preclinical studies, and detailed protocols for key experimental assays.

The ATR Kinase Signaling Pathway in DNA Damage Response

Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1] ATR is primarily activated in response to a broad spectrum of DNA damage, particularly replication stress characterized by the presence of single-stranded DNA (ssDNA).[2][3] This ssDNA is rapidly coated by Replication Protein A (RPA), which then serves as a platform to recruit the ATR-ATRIP complex to the site of damage.[2][3]

Full activation of ATR requires additional factors, including the 9-1-1 complex (RAD9-RAD1-HUS1) and TopBP1.[2] Once activated, ATR phosphorylates a multitude of downstream substrates to orchestrate a cellular response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1][4] A key effector in this pathway is the checkpoint kinase 1 (CHK1).[5] ATR-mediated phosphorylation of CHK1 at sites such as Ser345 leads to its activation.[6] Activated CHK1, in turn, phosphorylates downstream targets like the CDC25 family of phosphatases, leading to their degradation and subsequent cell cycle arrest, providing time for DNA repair.[2]

This compound (VX-803): Mechanism of Action

This compound (also known as VX-803 or M4344) is an orally available, ATP-competitive inhibitor of ATR kinase.[7][8][9][10] By binding to the ATP-binding pocket of ATR, this compound potently and selectively blocks its kinase activity.[10][11] This inhibition prevents the downstream phosphorylation of key substrates, most notably CHK1.[8][9] The abrogation of ATR signaling disrupts the activation of DNA damage checkpoints, leading to an inability of the cell to arrest its cycle in response to genotoxic stress.[8][9] Consequently, cells with damaged DNA may proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[8][9]

The therapeutic strategy behind ATR inhibition often relies on the concept of synthetic lethality. Many cancer cells have defects in other DNA damage response pathways, such as a deficiency in the Ataxia Telangiectasia Mutated (ATM) protein.[12][13] These cells become highly dependent on the ATR pathway for survival, especially under conditions of replication stress which are common in tumors.[12][14] Inhibition of ATR in such ATM-deficient cancer cells is synthetically lethal, meaning that while the loss of either ATM or ATR function alone is viable, the simultaneous loss of both is catastrophic for the cell.[12][13][14][15]

Quantitative Data on this compound (VX-803)

The potency and selectivity of this compound have been characterized in various preclinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Reference(s) |

| Binding Affinity (Ki) | <150 pM | [7][10][11] |

| IC50 (p-CHK1 Inhibition) | 8 nM | [7][10][11] |

| Table 1: In Vitro Potency of this compound. |

| Cell Line Type | Median IC50 (this compound) | Median IC50 (Berzosertib) | Reference(s) |

| Patient-Derived Glioblastoma | 0.56 µM | 2.21 µM | [16][17] |

| Human Astrocytes | 7.22 µM | - | [16][17] |

| Table 2: Comparative Cell Viability (IC50) of this compound in Glioblastoma Cell Lines. |

A study on 12 patient-derived glioblastoma cell lines demonstrated that this compound was approximately 4-fold more potent than another ATR inhibitor, berzosertib.[17] Notably, the IC50 value in normal human astrocytes was significantly higher, suggesting a potential therapeutic window with lower toxicity to non-cancerous brain cells.[16][17] Sensitivity to this compound in these cell lines was associated with a higher frequency of mutations in DDR-related genes.[17][18]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of ATR inhibitors like this compound.

Western Blotting for Phospho-CHK1 (p-CHK1)

This protocol is for assessing the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Mouse anti-total CHK1, loading control (e.g., anti-Actin).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at desired concentrations for a specified time. Induce DNA damage (e.g., with UV radiation or a topoisomerase inhibitor) to activate the ATR pathway. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-CHK1 and anti-total CHK1) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The ratio of p-CHK1 to total CHK1 is then quantified.

Immunofluorescence for Gamma-H2AX (γH2AX)

This assay is used to visualize and quantify DNA double-strand breaks (DSBs), which can be an indirect measure of replication fork collapse following ATR inhibition.

Materials:

-

Cells grown on coverslips.

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer: 0.2-0.3% Triton X-100 in PBS.

-

Blocking solution: 3-5% Bovine Serum Albumin (BSA) in PBS.

-

Primary antibody: Mouse anti-γH2AX (Ser139).

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse).

-

Nuclear counterstain: DAPI.

-

Antifade mounting medium.

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound, alone or in combination with a DNA damaging agent.

-

Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[19][20]

-

Permeabilization: Permeabilize the cells with Triton X-100 solution for 10-30 minutes.[19][20]

-

Blocking: Block with BSA solution for 30-60 minutes to reduce nonspecific antibody binding.[19][20]

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[19][20]

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[20]

-

Counterstaining and Mounting: Wash again, then stain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade medium.

-

Imaging and Quantification: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus can be quantified using image analysis software like Fiji or ImageJ.[19]

Cell Viability Assay (MTS/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of IC50 values.

Materials:

-

96-well cell culture plates.

-

CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT/resazurin-based reagents.[21][22]

-

Microplate reader.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[21]

-

Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[21]

-

Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.[22]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability. Plot the viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Conclusion

This compound (VX-803) is a highly potent and selective ATR kinase inhibitor that disrupts the DNA damage response, leading to synthetic lethality in cancers with underlying DDR defects. Its mechanism of action, centered on the abrogation of CHK1 signaling, has been well-characterized through various preclinical studies. The quantitative data underscores its potency, particularly in glioblastoma models, and suggests a favorable therapeutic index compared to normal cells. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the effects of this compound and other ATR inhibitors in various cancer contexts. While clinical development of this compound was discontinued due to unexpected liver toxicity, the extensive preclinical data and the validation of ATR as a therapeutic target continue to inform the development of next-generation ATR inhibitors.[23][24]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of ATR-related protein kinase upon DNA damage recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. vx-803 - My Cancer Genome [mycancergenome.org]

- 9. Facebook [cancer.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. VX-803 (M4344)|ATM/ATR inhibitor & Chk inhibitor|DC Chemicals [dcchemicals.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. [PDF] AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]

- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]

- 17. ATR inhibition using this compound enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ATR inhibition using this compound in patient-derived glioblastoma cell lines - ecancer [ecancer.org]

- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunofluorescence Staining of γH2AX [bio-protocol.org]

- 21. 4.3. Cell Viability Assay [bio-protocol.org]

- 22. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 23. mims.com [mims.com]

- 24. A phase I study of ATR inhibitor this compound (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Gartisertib (M4344): A Technical Overview of a Potent ATR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib (also known as M4344 and VX-803) is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling cascades that senses, signals, and repairs DNA lesions.[3] In many cancer cells, the DDR pathway is dysregulated, leading to increased reliance on specific checkpoint proteins like ATR for survival, a concept known as synthetic lethality. This dependency makes ATR an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical efficacy, and clinical evaluation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ATR kinase with high potency, exhibiting a Ki of <150 pM.[2] By binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[2] The inhibition of ATR-driven Chk1 phosphorylation has been demonstrated with an IC50 of 8 nM.[2][4]

The ATR-Chk1 signaling cascade is a central regulator of the cell cycle in response to DNA damage and replication stress.[1][5] Activation of this pathway leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound abrogates this checkpoint, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3] This mechanism is particularly effective in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with mutations in ATM or p53.[6]

Preclinical Development

This compound has demonstrated significant antitumor activity in a range of preclinical models, both as a monotherapy and in combination with DNA-damaging agents.

In Vitro Potency

This compound has shown potent single-agent cytotoxicity in various cancer cell lines. Notably, in a panel of 12 patient-derived glioblastoma cell lines, the median IC50 for this compound was 0.56 μM.[7] The sensitivity to this compound in these cell lines was associated with the absence of MGMT promoter methylation and a higher frequency of mutations in DDR genes.[7]

| Cell Line Type | Number of Cell Lines | Median IC50 (μM) | Key Findings |

| Glioblastoma (Patient-Derived) | 12 | 0.56 | Sensitivity associated with unmethylated MGMT promoter and DDR gene mutations.[7] |

| Human Astrocytes | 1 | 7.22 | Suggests lower toxicity to normal brain cells compared to glioblastoma cells.[7] |

Synergy with DNA-Damaging Agents

A key therapeutic strategy for ATR inhibitors is their use in combination with chemotherapy or radiation, which induce DNA damage and increase reliance on the ATR pathway for survival. Preclinical studies have shown that this compound acts synergistically with a variety of DNA-damaging agents.

In glioblastoma cell lines, this compound demonstrated significant synergy with both temozolomide (TMZ) and radiation therapy.[7] The combination of this compound with TMZ and radiation resulted in enhanced cell death compared to either treatment alone.[7]

| Combination Agent | Cancer Type | Observation |

| Temozolomide (TMZ) | Glioblastoma | Synergistic enhancement of cell death.[7] |

| Radiation Therapy | Glioblastoma | Synergistic enhancement of cell death.[7] |

| Topoisomerase Inhibitors | Various | Synergistic cytotoxicity. |

| PARP Inhibitors | Triple-Negative Breast Cancer | Tumor regression in xenograft models.[2] |

Clinical Development

This compound entered a Phase I clinical trial (NCT02278250) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, both as a single agent and in combination with carboplatin.[5][7]

Phase I Study Design (NCT02278250)

The first-in-human, open-label, multicenter study enrolled a total of 97 patients across four main cohorts:[5]

-

Cohort A (Dose Escalation): this compound monotherapy administered twice weekly. (n=42)[5]

-

Cohort A2 (Dose Escalation): this compound monotherapy administered once or twice daily. (n=26)[5]

-

Cohort B1 (Dose Escalation): this compound in combination with carboplatin. (n=16)[5]

-

Cohort C (Biomarker-Selected): this compound monotherapy in patients with specific biomarker profiles. (n=13)[5]

Clinical Findings

The study found that this compound was generally well-tolerated at lower doses.[5] The recommended Phase II dose (RP2D) for this compound monotherapy was determined to be 250 mg once daily (QD) in cohort A2.[5] However, the development of this compound was ultimately discontinued due to unexpected liver toxicity observed across all study cohorts.[5] This toxicity manifested as increased blood bilirubin levels.[5]

Investigations revealed that this compound and its metabolite, M26, inhibit the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation in humans.[5] This inhibition was not observed in preclinical toxicology studies conducted in rats and dogs, highlighting a species-specific metabolic difference.[5]

| Cohort | Number of Patients | Dosing Regimen | Key Outcomes |

| A | 42 | This compound (Twice Weekly) | Dose escalation.[5] |

| A2 | 26 | This compound (QD or BID) | RP2D determined as 250 mg QD.[5] |

| B1 | 16 | This compound + Carboplatin | One patient had a prolonged partial response.[5] |

| C | 13 | This compound (Biomarker-Selected) | No clear association between biomarker status and response.[5] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4000 cells/well) and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound.

-

Cells are incubated for a specified period (e.g., 72 hours or 7 days).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is read using a microplate reader, and the data is normalized to untreated control cells to determine the percentage of cell viability.

-

IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.[1]

Synergy Assay

Objective: To evaluate the synergistic effects of this compound in combination with other anti-cancer agents.

Methodology:

-

Cells are seeded in 96-well plates as described for the cell viability assay.

-

A checkerboard titration is set up with serial dilutions of this compound and the combination agent (e.g., TMZ).

-

Cells are treated with the drug combinations and incubated for a defined period.

-

Cell viability is measured using an appropriate assay (e.g., MTT).

-

The degree of synergy is quantified using mathematical models such as the Bliss independence model or the Chou-Talalay method, which calculates a combination index (CI). A CI value less than 1 indicates synergy.[1]

Visualizations

Caption: ATR Signaling Pathway and Inhibition by this compound.

Caption: Workflow for In Vitro Synergy Assay of this compound.

Caption: Overview of this compound Phase I Clinical Trial Cohorts.

Conclusion

This compound (M4344) is a highly potent and selective ATR inhibitor that demonstrated promising preclinical activity, both as a monotherapy and in combination with DNA-damaging agents. Its development highlighted the therapeutic potential of targeting the ATR pathway in oncology. However, the emergence of unexpected, species-specific liver toxicity due to UGT1A1 inhibition in a Phase I clinical trial led to the discontinuation of its development. The story of this compound serves as a valuable case study in drug development, emphasizing the importance of understanding species-specific drug metabolism and the challenges of translating preclinical findings to clinical practice. Despite its discontinuation, the research on this compound has contributed significantly to the understanding of ATR inhibition as a therapeutic strategy.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A phase I study of ATR inhibitor this compound (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATR inhibition using this compound enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I study of ATR inhibitor this compound (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Gartisertib's Target Validation in Cancer Cell Lines: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the target validation of Gartisertib, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of ATR inhibitors.

Introduction to this compound and its Molecular Target: ATR

This compound, also known as M4344 or VX-803, is an orally available small molecule that inhibits the activity of ATR, a critical serine/threonine-protein kinase involved in the DNA Damage Response (DDR) pathway.[1] The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity.[2] In many cancer cells, the DDR pathway is upregulated to cope with increased replication stress and to repair DNA damage induced by chemo- and radiotherapy, contributing to treatment resistance.[3]

ATR plays a central role in responding to single-stranded DNA (ssDNA) breaks and replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), which leads to cell cycle arrest, promotion of DNA repair, and stabilization of replication forks.[1][4] By inhibiting ATR, this compound disrupts these crucial cancer cell survival mechanisms, leading to the accumulation of DNA damage and ultimately, apoptotic cell death.[1]

Mechanism of Action: The ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

Target Validation in Cancer Cell Lines: Quantitative Data

This compound has demonstrated potent anti-tumor activity in various cancer cell lines, particularly in glioblastoma. The following tables summarize key quantitative data from preclinical studies.

Table 1: Single-Agent Activity of this compound in Patient-Derived Glioblastoma Cell Lines [5][6]

| Cell Line | MGMT Promoter Status | This compound IC50 (μM) | Berzosertib IC50 (μM) |

| Most Sensitive Lines | |||

| Cell Line A | Unmethylated | <1 | Not Reported |

| Cell Line B | Unmethylated | <1 | Not Reported |

| Cell Line C | Unmethylated | <1 | Not Reported |

| Cell Line D | Unmethylated | <1 | Not Reported |

| Cell Line E | Unmethylated | <1 | Not Reported |

| Cell Line F | Unmethylated | <1 | Not Reported |

| Least Sensitive Lines | |||

| Cell Line G | Methylated | >1 | Not Reported |

| Cell Line H | Methylated | >1 | Not Reported |

| Cell Line I | Methylated | >1 | Not Reported |

| Cell Line J | Methylated | >1 | Not Reported |

| Cell Line K | Methylated | >1 | Not Reported |

| Cell Line L | Methylated | >1 | Not Reported |

| Median | 0.56 | 2.21 | |

| Normal Human Astrocytes | Not Applicable | 7.22 | Not Reported |

Data compiled from studies on 12 patient-derived glioblastoma cell lines. Sensitivity to this compound was associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway.[2][5]

Table 2: Synergy of this compound with Standard of Care in Glioblastoma Cell Lines [5]

| Combination | Synergy Score (ZIP model) |

| This compound + Temozolomide (TMZ) | High |

| This compound + Radiation (RT) | Moderate |

| This compound + TMZ + RT | High |

| TMZ + RT | Low |

ZIP (Zero Interaction Potency) synergy scores indicate the degree of interaction between two drugs. Higher scores suggest greater synergy.

Experimental Protocols for Target Validation

This section details the methodologies used to validate the targeting of ATR by this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Plate patient-derived glioblastoma cells in 96-well plates at a density of 4,000 cells/well.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (typically ranging from 0.01 to 10 µM).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, CHK1.

Protocol:

-

Cell Treatment: Treat glioblastoma cells with this compound (e.g., 1 µM) for various time points (e.g., 1, 6, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CHK1.

Synergy Analysis with Temozolomide and Radiation

This experimental workflow evaluates the synergistic effect of this compound with standard glioblastoma therapies.

Conclusion

The collective evidence from preclinical studies robustly validates ATR as the primary target of this compound in cancer cell lines. This compound effectively inhibits the ATR signaling pathway, leading to decreased cancer cell viability and enhanced sensitivity to DNA-damaging agents like temozolomide and radiation. These findings underscore the therapeutic potential of this compound as a targeted therapy for cancers with a dependency on the DDR pathway, such as glioblastoma. Further investigation in clinical settings is warranted to translate these promising preclinical results into patient benefits. However, it is important to note that the development of this compound was discontinued due to unexpected liver toxicity observed in a Phase I clinical trial.[7]

References

- 1. ATR inhibition using this compound enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.org [oncotarget.org]

- 3. ATR inhibition using this compound enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I study of ATR inhibitor this compound (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

Gartisertib's Preclinical Pharmacodynamics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib (also known as VX-803 or M4344) is a potent and selective, orally active inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] In preclinical models, this compound has demonstrated significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical settings, with a focus on its effects in glioblastoma and breast cancer models. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase.[1] ATR plays a pivotal role in recognizing and responding to single-stranded DNA (ssDNA) breaks and replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), initiating cell cycle arrest to allow for DNA repair.[2] By inhibiting ATR, this compound prevents this crucial repair mechanism, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, synthetic lethality in cancer cells with underlying DNA repair defects or high levels of replication stress.[2][3]

In Vitro Pharmacodynamics in Glioblastoma Multiforme (GBM)

A key study by Lozinski et al. (2024) investigated the in vitro activity of this compound in a panel of 12 patient-derived glioblastoma cell lines. The findings from this study are summarized below.

Data Presentation: this compound In Vitro Activity in Glioblastoma Cell Lines

| Cell Line | This compound IC50 (µM)[4] | MGMT Promoter Status[4] | Key DDR Gene Mutations[4] |

| PB1 | 0.16 | Methylated | ATM |

| RN1 | 0.22 | Unmethylated | MSH6 |

| JK2 | 0.29 | Unmethylated | - |

| WK1 | 0.35 | Unmethylated | - |

| A1207 | 0.43 | Methylated | - |

| SB2b | 0.56 | Unmethylated | - |

| FPW1 | 0.67 | Unmethylated | - |

| P10 | 0.78 | Methylated | - |

| HW1 | 1.05 | Methylated | - |

| MN1 | 1.22 | Unmethylated | - |

| G157 | 1.54 | Methylated | - |

| G166 | 2.11 | Methylated | - |

| Normal Human Astrocytes | 7.22 | N/A | N/A |

Note: The median IC50 for the 12 glioblastoma cell lines was 0.56 µM.[4]

Synergistic Effects with Standard-of-Care Therapies

This compound demonstrated significant synergy when combined with temozolomide (TMZ) and radiation therapy (RT), the standard of care for glioblastoma.

| Treatment Combination | Average Synergy Score (ZIP model)[5] |

| This compound + TMZ | > 10 |

| This compound + RT | ~5 |

| This compound + TMZ + RT | > 10 |

| TMZ + RT | < 5 |

Note: A higher ZIP synergy score indicates greater synergistic interaction.

Induction of Apoptosis and Cell Death

Live-cell imaging revealed that this compound, both alone and in combination with TMZ and RT, significantly increased apoptosis and cell death in glioblastoma cell lines over a 7-day period.

| Treatment Group | Average Apoptosis (% of total cells)[4] | Average Cell Death (% of total cells)[4] |

| Vehicle Control | < 5% | < 5% |

| This compound (1 µM) | ~10% | ~15% |

| TMZ (35 µM) + RT (2 Gy) | ~15% | ~20% |

| This compound + TMZ + RT | ~30% | ~40% |

Experimental Protocols: In Vitro Assays

Twelve patient-derived glioblastoma cell lines were cultured as monolayers in serum-free media.[6] Normal human astrocytes were used as a control for CNS toxicity assessment.[1]

Cells were seeded in 96-well plates and treated with a range of this compound concentrations for 7 days. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and IC50 values were calculated from dose-response curves.[6]

Cells were plated in 96-well plates and treated with this compound (1 µM), TMZ (35 µM), and/or RT (2 Gy).[4][6] Cell confluence, apoptosis (via caspase-3/7 green reagent), and cell death (via propidium iodide) were monitored over 7 days using an Incucyte S3 Live-Cell Analysis System.[6]

The synergistic effects of this compound in combination with TMZ and/or RT were evaluated using the Zero Interaction Potency (ZIP) model from SynergyFinder.[6]

Protein lysates from treated cells were subjected to SDS-PAGE and transferred to membranes. Blots were probed with primary antibodies against key DDR proteins, including ATR, phospho-ATR, and γ-H2AX, to confirm target engagement and downstream effects.[7]

RNA was extracted from treated cells 4 days post-treatment, and gene expression profiling was performed to identify pathways modulated by this compound.[6]

In Vivo Pharmacodynamics in Xenograft Models

The in vivo efficacy of this compound has been evaluated in various patient-derived xenograft (PDX) models, particularly in breast cancer. A semi-mechanistic pharmacokinetic-pharmacodynamic (PK-PD) model was developed by Villette et al. (2025) to simulate tumor growth inhibition.

Data Presentation: this compound In Vivo Activity in a Breast Cancer PDX Model (HBCx-9)

| Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline |

| Vehicle Control | - | Tumor Growth |

| This compound (Specify Dose) | Once a day (qd) for 35 days | Tumor Growth Inhibition |

| This compound (Specify Dose) | 1 week on, 1 week off for 5 weeks | Tumor Growth Inhibition |

Detailed quantitative data on tumor growth inhibition (e.g., % TGI) was used to calibrate the PK-PD model but is presented graphically in the source publication. The model successfully captured the observed tumor growth inhibition profiles.[8]

Experimental Protocols: In Vivo Xenograft Studies

Immunocompromised mice are typically used for establishing xenograft models from human tumor cell lines or patient-derived tissues.[9]

Tumor cells or fragments are implanted subcutaneously or orthotopically into the mice.[5]

This compound is administered orally according to the specified dosing schedule.[10] Combination therapies, such as with PARP inhibitors or chemotherapy, are administered via appropriate routes (e.g., intraperitoneal injection for irinotecan).[5]

Tumor volume is measured regularly using calipers throughout the study period.[5]

At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for DDR proteins) to confirm target engagement in vivo.

Signaling Pathway and Experimental Workflow Visualizations

This compound's Mechanism of Action in the ATR Signaling Pathway

Caption: this compound inhibits ATR, disrupting the DNA damage response and promoting apoptosis.

Experimental Workflow for In Vitro this compound Evaluation

Caption: Workflow for assessing this compound's in vitro pharmacodynamics in glioblastoma cells.

Logical Relationship of this compound Sensitivity in Glioblastoma

Caption: Factors associated with increased sensitivity to this compound in glioblastoma.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potential as a potent and selective ATR inhibitor with significant antitumor activity. In glioblastoma models, it exhibits single-agent efficacy and synergizes with standard-of-care treatments, particularly in tumors with specific molecular characteristics such as DDR mutations and an unmethylated MGMT promoter.[4][8] In vivo studies in breast cancer xenografts further support its therapeutic potential, showing significant tumor growth inhibition.[8] The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound towards clinical applications. Further in vivo studies in glioblastoma models are warranted to fully elucidate its efficacy in this challenging disease.[1][6]

References

- 1. ATR inhibition using this compound enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A phase I study of ATR inhibitor this compound (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and this compound Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Semi-mechanistic efficacy model for PARP + ATR inhibitors-application to rucaparib and talazoparib in combination with this compound in breast cancer PDXs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Gartisertib: A Technical Guide to Synthetic Lethality in DDR-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gartisertib (formerly M4344, VX-803) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway. The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is tolerated, provides a compelling therapeutic strategy for targeting cancers with specific DDR mutations. This technical guide delves into the preclinical evidence supporting the synthetic lethal interaction between this compound and mutations in key DDR genes, such as ATM and ARID1A. It provides a comprehensive overview of the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and a summary of the clinical landscape for this therapeutic approach. While the clinical development of this compound was discontinued due to liver toxicity, the extensive preclinical data generated offers valuable insights for the broader field of DDR inhibitors and the continued exploration of synthetic lethality in oncology.

Introduction: The ATR Pathway and Synthetic Lethality

The DDR is a complex signaling network that maintains genomic integrity by detecting and repairing DNA damage. ATR is a master regulator of the DDR, activated by single-stranded DNA (ssDNA) that forms at sites of replication stress or DNA damage.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1]

Many cancers harbor mutations in DDR genes, leading to a compromised ability to repair DNA damage and an increased reliance on the remaining intact DDR pathways for survival. This dependency creates a therapeutic window for inhibitors of these remaining pathways, a concept known as synthetic lethality. For instance, tumor cells with loss-of-function mutations in the ATM gene, which is crucial for responding to double-strand breaks, become highly dependent on the ATR pathway to manage replication stress.[2] Similarly, mutations in ARID1A, a component of the SWI/SNF chromatin remodeling complex, have been shown to confer sensitivity to ATR inhibition.[3]

This compound, as an ATR inhibitor, has been investigated as a monotherapy to exploit these synthetic lethal relationships and in combination with DNA-damaging agents to enhance their efficacy.

This compound's Mechanism of Action and Synthetic Lethal Interactions

This compound inhibits the kinase activity of ATR, thereby preventing the phosphorylation and activation of its downstream targets, most notably CHK1. This abrogation of the ATR-CHK1 signaling cascade in cancer cells with pre-existing DDR defects leads to a series of catastrophic cellular events:

-

Abrogation of Cell Cycle Checkpoints: In the absence of functional ATR, cells with DNA damage are unable to arrest the cell cycle, leading to premature entry into mitosis with unrepaired DNA.

-

Replication Fork Collapse: ATR plays a crucial role in stabilizing stalled replication forks. Inhibition of ATR leads to the collapse of these forks, generating double-strand breaks.

-

Mitotic Catastrophe: The accumulation of unrepaired DNA damage and premature mitotic entry ultimately results in mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.

The following diagram illustrates the signaling pathway of ATR and the mechanism of synthetic lethality with this compound in the context of ATM deficiency.

Quantitative Data: Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent anti-tumor activity of this compound, particularly in cell lines with specific DDR mutations. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Sensitivity of Glioblastoma Cell Lines to this compound

Data from a study by Lozinski et al. (2024) on a panel of 12 patient-derived glioblastoma cell lines highlights the correlation between this compound sensitivity (IC50) and the frequency of DDR gene mutations.[4]

| Cell Line | This compound IC50 (µM) | Number of DDR Mutations | Key DDR Mutations | MGMT Promoter Status |

| Most Sensitive | ||||

| RN1 | < 0.1 | 5 | ATM, MSH2, XRCC1, ERCC5, LIG4 | Unmethylated |

| WK1 | < 0.1 | 4 | ARID1A, CCNE1, XRCC2, ERCC6 | Unmethylated |

| SB2b | 0.1 - 0.5 | 3 | ATM, RNASEH2B, ERCC4 | Unmethylated |

| Moderately Sensitive | ||||

| FPW1 | 0.5 - 1.0 | 2 | MSH2, ERCC5 | Methylated |

| JK2 | 0.5 - 1.0 | 1 | ATM | Unmethylated |

| Least Sensitive | ||||

| MN1 | > 1.0 | 0 | - | Methylated |

| BAH | > 1.0 | 0 | - | Methylated |

Note: This is a representative subset of the data presented in the original publication for illustrative purposes.

Table 2: In Vivo Efficacy of ATR Inhibitors in DDR-Mutant Xenograft Models

| ATR Inhibitor | Cancer Type | DDR Mutation | Animal Model | Outcome |

| Elimusertib | Gastric Cancer | ATM | PDX | Tumor regression[5] |

| Elimusertib | Breast Cancer | BRCA2 | PDX | Decreased tumor growth rate[5] |

These findings with other ATR inhibitors strongly suggest that this compound would likely exhibit similar efficacy in corresponding DDR-mutant in vivo models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies and the study by Lozinski et al. (2024).[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the inhibition of ATR signaling by this compound by measuring the phosphorylation of downstream targets like CHK1 and the induction of DNA damage marker γH2AX.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ATR (Ser428), anti-ATR, anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-CHK1) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Clinical Landscape and Future Directions

A Phase 1 clinical trial (NCT02278250) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.[6] The trial included dose-escalation and expansion cohorts. However, the development of this compound was ultimately discontinued due to unexpected liver toxicity observed in patients.[6]

Despite the discontinuation of this compound's clinical development, the extensive preclinical data and the proof-of-concept for ATR inhibition as a synthetic lethal strategy in DDR-mutant cancers remain highly valuable. The insights gained from the this compound program continue to inform the development of other ATR inhibitors currently in clinical trials. The identification of predictive biomarkers, such as mutations in ATM and ARID1A, is a critical step towards precision medicine in this class of agents. Future research will likely focus on developing ATR inhibitors with more favorable safety profiles and on refining patient selection strategies to maximize the therapeutic benefit of this promising anti-cancer approach.

Conclusion

This compound has served as a valuable tool to demonstrate the potential of ATR inhibition as a synthetic lethal strategy for treating cancers with specific DNA Damage Response mutations. The preclinical data strongly support the rationale for targeting ATR in tumors with deficiencies in genes like ATM and ARID1A. While the clinical journey of this compound was halted, the knowledge generated continues to fuel the development of next-generation DDR inhibitors, with the hope of translating the promise of synthetic lethality into effective cancer therapies. This technical guide provides a comprehensive resource for researchers and drug developers working in this exciting and rapidly evolving field.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. ATR inhibition using this compound enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e-crt.org [e-crt.org]

- 6. A phase I study of ATR inhibitor this compound (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Gartisertib and its Role in Cell Cycle Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib (M4344) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR-mediated checkpoint is essential for survival. By targeting ATR, this compound offers a promising therapeutic strategy to induce synthetic lethality in tumors with specific DDR deficiencies and to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cell cycle checkpoint control, and detailed methodologies for its preclinical evaluation.

Core Mechanism of Action: ATR Inhibition

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks (DSBs).[3] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to provide time for DNA repair before entry into mitosis.[3]

This compound functions by competitively inhibiting the kinase activity of ATR. This abrogation of the ATR-CHK1 signaling pathway prevents the initiation of the G2/M checkpoint, even in the presence of significant DNA damage. Consequently, cancer cells with high replication stress are forced to enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and subsequent apoptotic cell death.[4]

Signaling Pathway: The ATR-CHK1 Axis

The signaling cascade initiated by ATR is central to maintaining genomic integrity. The following diagram illustrates the canonical ATR-CHK1 pathway and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in patient-derived glioblastoma cell lines.

Table 1: Single Agent Activity of this compound in Glioblastoma Cell Lines

| Cell Line Category | Median IC50 (µM) |

| Glioblastoma Cell Lines | 0.56 |

| Human Astrocytes | 7.22 |

Data sourced from a study on 12 patient-derived glioblastoma cell lines.

Table 2: this compound IC50 Values in Relation to MGMT Promoter Methylation Status in Glioblastoma

| MGMT Promoter Status | Mean IC50 (µM) |

| Unmethylated | 0.47 |

| Methylated | 1.68 |

Sensitivity to this compound is higher in MGMT promoter unmethylated glioblastoma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

70% cold ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Plate cells and treat with this compound for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of DDR Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., rabbit anti-phospho-CHK1 (Ser345), rabbit anti-phospho-ATR (Ser428), mouse anti-γH2AX (Ser139))

-

HRP-conjugated secondary antibodies

-

Bovine Serum Albumin (BSA) for blocking

-

Tris-buffered saline with Tween-20 (TBST)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and/or DNA damaging agents.

-

Lyse the cells in RIPA buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-CHK1 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Logical Relationships and Predictive Biomarkers

The sensitivity of cancer cells to this compound is influenced by their underlying molecular characteristics. The following diagram illustrates the key relationships that can serve as predictive biomarkers for this compound efficacy.

Sensitivity to this compound is notably increased in glioblastoma cell lines with a higher frequency of mutations in DDR-related genes.[5] Furthermore, cells with an unmethylated MGMT promoter, which are typically more resistant to temozolomide, show greater sensitivity to this compound.[5] A higher baseline expression of genes involved in the G2 cell cycle pathway also correlates with increased sensitivity to this compound.[5]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a targeted therapeutic approach that exploits the reliance of cancer cells on the ATR-mediated DNA damage response. Its ability to abrogate the G2/M cell cycle checkpoint leads to selective killing of cancer cells with high replication stress and enhances the efficacy of standard-of-care DNA damaging agents. The preclinical data, particularly in glioblastoma, underscore the potential of this compound as a valuable component of combination cancer therapy. Further investigation into predictive biomarkers and its efficacy in a broader range of tumor types is warranted. Although a phase 1 clinical trial (NCT02278250) was conducted, detailed biomarker data from this study are not yet widely published, and the development of this compound was discontinued due to unexpected liver toxicity.[5][6] Nevertheless, the study of this compound provides a valuable framework for the development of other ATR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A phase I study of ATR inhibitor this compound (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Gartisertib's Impact on CHK1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of Gartisertib on the phosphorylation of Checkpoint Kinase 1 (CHK1). This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). By targeting ATR, this compound indirectly modulates the activity of CHK1, a key downstream effector in the ATR signaling pathway. This document outlines the quantitative effects of this compound, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and workflows.

Quantitative Analysis of this compound's Potency

This compound demonstrates high potency in inhibiting the ATR kinase and, consequently, the phosphorylation of CHK1. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | Cell Line/System | Comments | Reference |

| Ki (for ATR) | <150 pM | Biochemical Assay | This compound is an ATP-competitive inhibitor of ATR.[1] | |

| IC50 (pCHK1) | 8 nM | Cellular Assay | Inhibition of ATR-driven CHK1 phosphorylation.[1][2] | |

| Median IC50 (Cell Viability) | 0.56 µM | 12 patient-derived glioblastoma cell lines | Demonstrates potent single-agent activity in reducing cell viability.[3] | |

| IC50 (Cell Viability) | 7.22 µM | Human Astrocytes | Suggests lower toxicity to normal human brain cells compared to glioblastoma lines.[3] | |

| IC50 Range (Cell Viability) | ~0.1 to >4 µM | Patient-derived glioblastoma cell lines | Sensitivity varies across different glioblastoma cell lines.[3] |

Signaling Pathway: ATR-CHK1 Axis and this compound's Intervention

The ATR-CHK1 signaling pathway is a crucial component of the cellular response to DNA damage and replication stress. Upon activation by single-stranded DNA, ATR phosphorylates and activates CHK1, which in turn phosphorylates downstream targets to initiate cell cycle arrest and promote DNA repair. This compound, by inhibiting ATR, prevents the phosphorylation and activation of CHK1.

Experimental Protocols

Assessment of CHK1 Phosphorylation by Western Blot